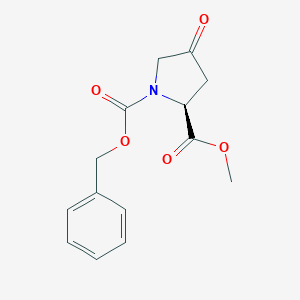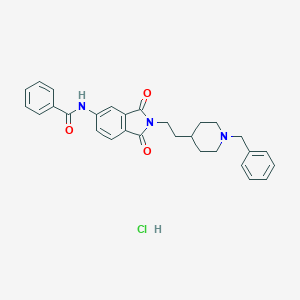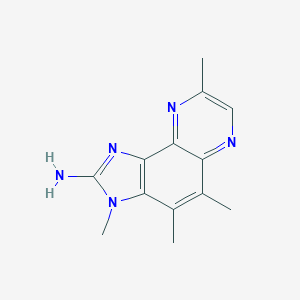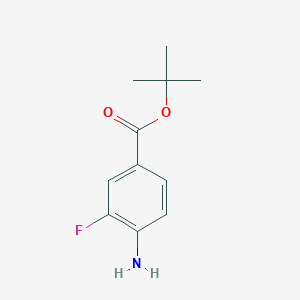
CAY10592
Übersicht
Beschreibung
CAY10592 (CAS 685139-10-0) is a selective partial agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are ligand-activated nuclear transcription factors involved in energy homeostasis, insulin sensitivity, and glucose metabolism . This compound has desirable oral pharmacokinetic properties and exhibits potent activity in relevant assays.
Wissenschaftliche Forschungsanwendungen
CAY10592 findet Anwendung in:
Stoffwechselforschung: Untersuchung des Lipidstoffwechsels, der Insulinempfindlichkeit und der Glukosehomöostase.
Herz-Kreislauf-Studien: Bewertung seiner Auswirkungen auf Lipoproteinspiegel und Atherosklerose.
Arzneimittelentwicklung: Als potenzielles Therapeutikum für Stoffwechselstörungen.
5. Wirkmechanismus
This compound aktiviert PPARδ und beeinflusst so die Genexpression in Bezug auf den Lipidstoffwechsel, den Energiehaushalt und die Entzündung. Es moduliert die an der Lipidverwertung und Glukoseregulierung beteiligten Pfade.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for CAY10592 involves the following steps:
Thioether Formation: A thioether linkage is formed by reacting 3,3-bis(4-bromophenyl)-2-propen-1-yl thiol with 2-chlorophenol.
Etherification: The resulting thioether intermediate reacts with chloroacetic acid to form the final compound.
Industrial Production:: Information on large-scale industrial production methods for this compound is not widely available. research laboratories can synthesize it using the described synthetic route.
Analyse Chemischer Reaktionen
CAY10592 unterliegt verschiedenen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern.
Substitution: Substituenten an den aromatischen Ringen können ersetzt werden. Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.
Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit veränderten funktionellen Gruppen.
Wirkmechanismus
CAY10592 activates PPARδ, influencing gene expression related to lipid metabolism, energy balance, and inflammation. It modulates pathways involved in lipid utilization and glucose regulation.
Vergleich Mit ähnlichen Verbindungen
CAY10592 zeichnet sich durch seine selektive PPARδ-Aktivität aus. Zu den ähnlichen Verbindungen gehören GW501516 (PPARδ-Agonist) und Fenofibrat (PPARα-Agonist), aber ihre Mechanismen unterscheiden sich.
Eigenschaften
IUPAC Name |
2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIYGYDPRBEUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434769 | |
| Record name | CAY10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685139-10-0 | |
| Record name | CAY10592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)




![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)

![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)





